Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-(bromomethyl)-1,2-benzisoxazole

Orthogonal reactivity Bifunctional handle Chemoselective derivatization

6-Bromo-3-(bromomethyl)-1,2-benzisoxazole (CAS 651780-00-6, molecular formula C₈H₅Br₂NO, molecular weight 290.94 g/mol) is a heterocyclic building block featuring a benzisoxazole core bearing two bromine-based reactive handles: a bromomethyl group at the C3 position (a reactive electrophile for nucleophilic substitution) and an aromatic bromine atom at the C6 position (an inert site available for palladium-catalyzed cross-coupling reactions). The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with broad potential as antimicrobial, anticancer, and anti-inflammatory agents.

Molecular Formula C8H5Br2NO
Molecular Weight 290.94 g/mol
CAS No. 651780-00-6
Cat. No. B3277002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(bromomethyl)-1,2-benzisoxazole
CAS651780-00-6
Molecular FormulaC8H5Br2NO
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2CBr
InChIInChI=1S/C8H5Br2NO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2
InChIKeyXRSLGVBSVYEZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(bromomethyl)-1,2-benzisoxazole (CAS 651780-00-6): A Bifunctional Benzisoxazole Scaffold for Selective Derivatization


6-Bromo-3-(bromomethyl)-1,2-benzisoxazole (CAS 651780-00-6, molecular formula C₈H₅Br₂NO, molecular weight 290.94 g/mol) is a heterocyclic building block featuring a benzisoxazole core bearing two bromine-based reactive handles: a bromomethyl group at the C3 position (a reactive electrophile for nucleophilic substitution) and an aromatic bromine atom at the C6 position (an inert site available for palladium-catalyzed cross-coupling reactions). The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with broad potential as antimicrobial, anticancer, and anti-inflammatory agents. [1] This compound belongs to the broader class of 3-(bromomethyl)-1,2-benzisoxazole derivatives, which have served as key intermediates in synthesizing anticonvulsant sulfonamide drugs such as zonisamide. [2]

Why 6-Bromo-3-(bromomethyl)-1,2-benzisoxazole Cannot Be Replaced by Generic Analogs in Multi-Step Synthesis


Within the 3-(bromomethyl)-1,2-benzisoxazole family, the identity and position of the halogen substituent on the benzene ring critically determine both the aromatic ring’s electronic character and the range of accessible downstream products. Simple substitution with an unsubstituted 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9) forfeits the C6 aromatic bromine handle required for orthogonal cross-coupling. Isomeric shifts, such as moving the bromine to the C5 position (CAS 57148-95-5), alter the electronic distribution—known to influence the biological activity–neurotoxicity balance in anticonvulsant sulfonamide analogs. [1] Replacing the C6 bromine with chlorine (CAS 121929-76-8) changes the carbon–halogen bond dissociation energy and reactivity profile, limiting options for selective late-stage functionalization via chemoselective Pd-catalyzed coupling. These structural distinctions translate into divergent synthetic utility, biological activity profiles, and regulatory starting-material considerations.

Quantitative Differentiation Evidence: 6-Bromo-3-(bromomethyl)-1,2-benzisoxazole vs. Closest Analogs


Orthogonal C3 vs. C6 Reactivity Enables Sequential Derivatization Relative to 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9)

The target compound possesses two chemically orthogonal bromine centers: an aliphatic bromomethyl group at C3 (reactive toward nucleophilic substitution) and an aromatic bromine at C6 (reactive toward Pd-catalyzed cross-coupling). In contrast, the non-brominated analog 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9) bears only the C3 bromomethyl handle and lacks the aromatic bromide, precluding orthogonal C6 functionalization. While head-to-head comparative kinetic data are absent from the public domain, the structural distinction directly controls the total number of accessible derivatization products: a bifunctional intermediate enables sequential or chemoselective two-step elaboration without requiring additional halogenation steps.

Orthogonal reactivity Bifunctional handle Chemoselective derivatization

C6-Br Substituent Modulates Anticonvulsant Structure–Activity Relationships Relative to C5-Br Isomer

Structure–activity relationship (SAR) studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole anticonvulsants—derived from 3-(bromomethyl)-1,2-benzisoxazole intermediates—demonstrated that halogen substitution at the C5 position of the benzisoxazole ring increases both anticonvulsant activity and neurotoxicity in mice. [1] The target compound bears bromine at the C6 position rather than C5, creating a positional isomer pair. While direct comparative pharmacology data for the C6-Br vs. C5-Br congeners are not publicly available, the established positional sensitivity of the benzisoxazole scaffold indicates that the C6-bromo substitution pattern is likely to yield a different activity–toxicity profile compared to 5-bromo-3-(bromomethyl)-benzo[d]isoxazole (CAS 57148-95-5). This positional effect has implications for selecting the appropriate starting material in anticonvulsant lead optimization programs.

Anticonvulsant activity Positional isomer effect Neurotoxicity index

Structure-Guided Selection of C6-Br as a Coupling Handle vs. C6-Cl in Parallel Synthesis

The C6 aromatic bromide in the target compound provides a more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) compared to the corresponding C6-chloro analog, 3-(bromomethyl)-6-chloro-1,2-benzisoxazole (CAS 121929-76-8). The weaker C–Br bond (bond dissociation energy approximately 84 kcal/mol for Ph–Br) compared to C–Cl (approximately 95 kcal/mol for Ph–Cl) facilitates faster oxidative addition, often enabling milder reaction conditions or higher turnover in coupling reactions. [1] No direct head-to-head kinetic comparison for the benzisoxazole series is publicly available, but this well-precedented reactivity trend supports preferential selection of the C6-Br scaffold for parallel library synthesis requiring rapid, high-yielding cross-coupling steps.

Cross-coupling handle C–Br vs. C–Cl reactivity Palladium catalysis

Optimal Deployment Scenarios for 6-Bromo-3-(bromomethyl)-1,2-benzisoxazole in Drug Discovery and Agrochemical Research


Sequential, Chemoselective Library Synthesis via Orthogonal Derivatization

The C3-bromomethyl group can first be reacted with amines, thiols, or alkoxides under nucleophilic substitution conditions to introduce diversity at the C3 position. The intact C6-bromine can then undergo palladium-catalyzed Suzuki or Buchwald–Hartwig coupling to introduce aryl or amine diversity at C6 in a subsequent step. [1] This sequential orthogonal strategy is not feasible with 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9), which lacks the C6 aromatic bromide handle.

CNS Drug Discovery: Differentiated Anticonvulsant Lead Generation with Altered Neurotoxicity Profile

For anticonvulsant programs targeting sulfamoylmethyl benzisoxazoles, the C6-bromo positional isomer provides a structurally distinct starting point from the more widely studied C5-substituted analogs. Class-level SAR indicates that C5-halogen substitution increases neurotoxicity alongside anticonvulsant activity. [1] The C6-bromo variant may afford a divergent activity–toxicity ratio, making it a strategic choice for lead optimization when the therapeutic index is a critical go/no-go criterion.

Agrochemical Discovery: VLCFA Inhibitor Lead Exploration via Sulfonylmethyl Benzisoxazole Scaffolds

Benzisoxazole derivatives bearing a sulfonylmethyl moiety at C3 have demonstrated promising herbicidal activity as very long chain fatty acid (VLCFA) biosynthesis inhibitors, with certain analogs outperforming commercial standards such as pyroxasulfone at application rates as low as 37.5 g ai/ha. [1] The C6-bromo substituent on the target compound provides a functional handle for introducing additional structural diversity into this chemotype.

Kinase Inhibitor Scaffold Diversification: Accessing Unexplored Benzisoxazole Chemical Space

Benzisoxazole derivatives are established as protein kinase inhibitor scaffolds, with demonstrated activity against GSK-3, JAK, and FLT3 kinases. [1] The combination of C3-bromomethyl and C6-bromine substitution in the target compound enables rapid exploration of previously unexamined regions of kinase inhibitor chemical space through sequential or parallel derivatization at both positions, which is not achievable with simpler mono-halogenated benzisoxazole building blocks.

Quote Request

Request a Quote for 6-bromo-3-(bromomethyl)-1,2-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.